molecular formula C24H26N4O5S B5561470 3-{[(E)-{3-methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}methylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

3-{[(E)-{3-methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}methylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B5561470
M. Wt: 482.6 g/mol
InChI Key: REDBZFUAIZQGNC-LGJNPRDNSA-N
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Description

3-{[(E)-{3-methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}methylidene]amino}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzothieno[2,3-d]pyrimidinone core, a methoxy group, and a morpholinyl-oxoethoxy substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(E)-{3-methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}methylidene]amino}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, including the formation of the benzothieno[2,3-d]pyrimidinone core and the subsequent addition of the substituents. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve continuous-flow synthesis techniques to optimize reaction efficiency and scalability. These methods often employ advanced catalytic systems and automated processes to maintain consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

3-{[(E)-{3-methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}methylidene]amino}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

3-{[(E)-{3-methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}methylidene]amino}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-{[(E)-{3-methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}methylidene]amino}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(E)-{3-methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}methylidene]amino}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is unique due to its complex structure and the presence of multiple functional groups, which confer diverse chemical reactivity and potential biological activities. Its combination of a benzothieno[2,3-d]pyrimidinone core with a morpholinyl-oxoethoxy substituent distinguishes it from other similar compounds .

Properties

IUPAC Name

3-[(E)-[3-methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]methylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O5S/c1-31-19-12-16(6-7-18(19)33-14-21(29)27-8-10-32-11-9-27)13-26-28-15-25-23-22(24(28)30)17-4-2-3-5-20(17)34-23/h6-7,12-13,15H,2-5,8-11,14H2,1H3/b26-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REDBZFUAIZQGNC-LGJNPRDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NN2C=NC3=C(C2=O)C4=C(S3)CCCC4)OCC(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/N2C=NC3=C(C2=O)C4=C(S3)CCCC4)OCC(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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